4-Nitrophenyl benzoate

Lipase engineering Substrate specificity Enzyme kinetics

4-Nitrophenyl benzoate (CAS 959-22-8) is the unsubstituted reference ester (σ = 0) required for Hammett LFER baselines, lipase engineering, and mechanistic enzymology. Its benzoyl acyl group induces substrate inhibition in human milk lipase via restricted aryl rotation—behavior absent in 4-nitrophenyl alkanoates—making it the definitive probe for acyl binding pocket steric constraints. Use this compound, not acetate or butyrate analogs, to screen enzyme variant libraries for aromatic esterase gain-of-function mutations and to calibrate chromogenic assays via 4-nitrophenol release at 413 nm. Incorrect substitution risks invalid kinetic parameters and non-reproducible results.

Molecular Formula C13H9NO4
Molecular Weight 243.21 g/mol
CAS No. 959-22-8
Cat. No. B1594615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl benzoate
CAS959-22-8
Molecular FormulaC13H9NO4
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H
InChIKeyGMKZBFFLCONHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl benzoate (CAS 959-22-8) Procurement Guide: Selection Criteria for Aromatic Ester Substrates in Enzymology and Organic Synthesis


4-Nitrophenyl benzoate (CAS 959-22-8, C13H9NO4, MW 243.22 g/mol, melting point 142–144°C) is an aromatic ester belonging to the class of 4-nitrophenyl X-substituted benzoates . It is commercially available at purities ranging from 97% to ≥99% (HPLC) [1]. The compound hydrolyzes to release 4-nitrophenol, which absorbs at 413 nm, enabling straightforward spectrophotometric quantification of enzymatic or chemical reaction progress [2] [3]. Structurally, it features a benzoyl acyl moiety linked to a 4-nitrophenyl leaving group, a configuration that confers distinct steric and electronic properties relative to short-chain 4-nitrophenyl alkanoates and other substituted benzoate esters [4].

4-Nitrophenyl benzoate (959-22-8): Why In-Class 4-Nitrophenyl Esters Cannot Be Interchanged Without Quantitative Justification


4-Nitrophenyl esters sharing the same chromogenic leaving group are not functionally interchangeable. The acyl moiety—whether benzoate, acetate, butyrate, or substituted benzoate—dictates enzyme substrate specificity, chemical hydrolysis rate, and the validity of linear free-energy correlations [1]. Human milk lipase exhibits substrate inhibition with 4-nitrophenyl 4-substituted benzoates due to restricted aryl rotation in the esterolytic site, a behavior not observed with alkanoate esters [1] [2]. In chemical aminolysis, 4-nitrophenyl benzoate reacts with pyridines via a rate-determining breakdown of a zwitterionic intermediate (βnuc = 1.11), a mechanism distinct from that of 4-nitrophenyl acetate and dependent on the benzoate leaving group's electronic environment [3] . Alkaline hydrolysis rates vary systematically with the Hammett substituent constant (σ) of the benzoyl para-substituent, while the unsubstituted 4-nitrophenyl benzoate (σ = 0) occupies a defined intermediate position between electron-donating and electron-withdrawing analogs [4] [5]. Consequently, substituting 4-nitrophenyl benzoate with another 4-nitrophenyl ester without accounting for these acyl-dependent differences risks invalid assay calibration, misinterpreted kinetic parameters, and non-reproducible synthetic outcomes.

4-Nitrophenyl benzoate (959-22-8) Quantitative Differentiation Evidence: Kinetic, Enzymatic, and Chemical Selectivity Comparisons


Thermophilic Lipase TrLipE Engineering: 4-Nitrophenyl Benzoate as a Specificity-Defining Substrate with Quantified Catalytic Efficiency (kcat/Km)

In N-terminal lid-swapping engineering of thermophilic lipase TrLipE, the wild-type enzyme exhibited minimal activity toward 4-nitrophenyl benzoate. Among 18 constructed chimeras (TrL1–TrL18), only four (TrL2, TrL3, TrL17, TrL18) acquired the ability to specifically catalyze 4-nitrophenyl benzoate, with TrL17 achieving a kcat/Km value of 363.88 ± 15.83 L⋅min⁻¹⋅mmol⁻¹ [1]. In contrast, the wild-type TrLipE showed negligible or non-quantifiable turnover under identical assay conditions [1]. Further mutagenesis of TrL17 yielded single, double, and triple substitution variants (M89W/I206N; E33W/I206M, M89W/I206M; M89W/I206M/L21I, M89W/I206N/L21I) that exhibited approximately 2- to 3-fold faster catalysis of 4-nitrophenyl benzoate than the wild-type TrL17 chimera [1].

Lipase engineering Substrate specificity Enzyme kinetics Biocatalysis

Human Milk Lipase Substrate Specificity: Aromatic Benzoate Esters Exhibit Substrate Inhibition Absent in Alkanoate Analogs

Human milk lipase catalyzes the hydrolysis of a series of 4′-nitrophenyl 4-substituted benzoates at pH 7.3, 37.5°C, with the unsubstituted 4-nitrophenyl benzoate included in this series [1]. Critically, these benzoate esters exhibit substrate inhibition due to restricted rotation of the aryl residues about the ester linkage within the esterolytic site [1] [2]. In contrast, 4-nitrophenyl alkanoates (e.g., acetate, butyrate) do not exhibit this substrate inhibition behavior under comparable assay conditions because their flexible alkyl chains lack the sterically constrained aryl-aryl interaction [2]. Additionally, studies of the esterase acyl binding site of human milk lipase confirm that a cycloh… moiety (present in benzoate esters) is largely excluded from the acyl binding site, whereas straight-chain alkanoates bind without such steric exclusion [2].

Human milk lipase Bile salt-stimulated lipase Substrate inhibition Acyl binding site

Chemical Nucleophilicity: α-Amino Acid Reactivity Differs Systematically Between 4-Nitrophenyl Benzoate and 4-Nitrophenyl Acetate

The kinetics of N-acylation of a series of α-amino acids with 4-nitrophenyl benzoate, 4-nitrophenyl acetate, and 2,4,6-trinitrophenyl benzoate were studied in aqueous 1,4-dioxane medium [1]. The reactions involving 4-nitrophenyl acetate and 2,4,6-trinitrophenyl benzoate complied with the Brønsted dependence and revealed a linear correlation between the rate constant logarithm and the energy difference of frontier orbitals of α-amino acid anions [1]. However, 4-nitrophenyl benzoate did not follow this same Brønsted correlation pattern under identical conditions, indicating a fundamentally different rate-determining step or transition-state structure for the benzoate ester relative to the acetate analog [1].

Chemical kinetics α-Amino acids N-acylation Electrophilic reactivity

Alkaline Hydrolysis: Quantitative Rate Differentiation Among 4-Nitrophenyl X-Substituted Benzoates via Hammett and Yukawa–Tsuno Analysis

Alkaline hydrolysis rates of 4-nitrophenyl X-substituted benzoates (6a–k) were measured in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1°C [1]. The unsubstituted 4-nitrophenyl benzoate (X = H, σ = 0) serves as the reference compound within this series. The Hammett plot for these hydrolyses exhibits nonlinearity, necessitating Yukawa–Tsuno analysis to account for through-resonance effects from electron-donating substituents [1]. The relative hydrolysis rate (kapp) of 4-nitrophenyl benzoate is defined as 1.00 [2]. 4-Nitrophenyl 4-fluorobenzoate (σ = 0.06) and 4-nitrophenyl 4-chlorobenzoate (σ = 0.23) exhibit faster hydrolysis rates, while electron-donating para-substituents yield slower hydrolysis, consistent with the electronic effects on the rate-determining step [1] [2].

Alkaline hydrolysis Linear free-energy relationship Hammett equation Structure-activity relationship

Nucleophilic Substitution: Electrophilic Center Modification Reveals Distinct Reactivity of 4-Nitrophenyl Benzoate vs. Acetate with O- and S-Nucleophiles

A systematic nucleophilic study compared four esters in H₂O at 25.0 ± 0.1°C: 4-nitrophenyl acetate (1), S-4-nitrophenyl thioacetate (2), 4-nitrophenyl benzoate (3), and O-4-nitrophenyl thionobenzoate (4) [1]. The sulfur nucleophile 4-chlorothiophenoxide (4-ClPhS⁻) exhibited significantly enhanced reactivity with thiol and thione esters 2 and 4 compared with oxygen analogues 1 and 3. Conversely, hydroxide ion (OH⁻) was much less reactive toward 2 and 4 compared with 1 and 3 [1]. For oxygen nucleophile 4-chlorophenoxide (4-ClPhO⁻), reactivity was four to six times greater with thiol and thione esters 2 and 4 compared with oxygen analogues 1 and 3 [1]. Notably, the α-effect exhibited by butan-2,3-dione monoximate and HOO⁻ showed strong dependence on the electrophilic center, indicating that α-nucleophiles require purpose-built substrate matching [1].

Nucleophilic substitution α-Effect Electrophilic center Leaving group

Pyridinolysis of 4-Nitrophenyl Benzoate: Quantitative Brønsted βnuc and Mechanistic Distinction from Aliphatic Amine Nucleophiles

Pseudo-first-order rate constants (kobs) were measured spectrophotometrically for the reactions of 4-nitrophenyl benzoate with a series of pyridines in H₂O containing 20 mol % DMSO at 25°C [1]. The Brønsted-type plot yielded a linear correlation with βnuc = 1.11, indicating that pyridinolysis proceeds through rate-determining breakdown of a zwitterionic addition intermediate [1]. Critically, the pyridines studied exhibited higher reactivity toward 4-nitrophenyl benzoate than isobasic primary and secondary amines [1]. This contrasts with 4-nitrophenyl acetate, where aliphatic amines typically show comparable or greater reactivity than pyridines under similar conditions . The 1-benzoyl-4-dimethylaminopyridinium intermediate was not detected, as its hydrolysis rate equals or exceeds its formation rate under reaction conditions [1].

Aminolysis Pyridinolysis Brønsted plot Nucleophilic catalysis

4-Nitrophenyl benzoate (959-22-8) Application Scenarios: Evidence-Driven Procurement for Enzyme Engineering, Mechanistic Studies, and Analytical Chemistry


Directed Evolution and Engineering of Lipases and Esterases for Aromatic Ester Hydrolysis

4-Nitrophenyl benzoate serves as a specificity-differentiating substrate for engineering thermophilic and mesophilic lipases. As demonstrated in TrLipE lid-swapping studies, wild-type enzymes often show negligible activity toward this aromatic ester, while engineered variants (chimeras, mutants) acquire measurable catalytic efficiency (kcat/Km up to 363.88 L⋅min⁻¹⋅mmol⁻¹ for TrL17) [1]. This compound is essential for screening libraries of enzyme variants to identify gain-of-function mutations conferring aromatic esterase activity. Procurement of 4-nitrophenyl benzoate (as opposed to short-chain alkanoate esters like 4-nitrophenyl acetate or butyrate) is required for detecting and quantifying this specific phenotype [1].

Mechanistic Probing of Steric Constraints in Lipase Acyl Binding Sites

For structural and mechanistic enzymology of lipases (particularly human milk lipase and bile salt-stimulated lipases), 4-nitrophenyl benzoate is uniquely valuable because it exhibits substrate inhibition arising from restricted aryl rotation within the esterolytic site [1] [2]. This steric constraint is absent in 4-nitrophenyl alkanoates, making the benzoate ester an indispensable probe for characterizing the dimensions and conformational flexibility of the enzyme's acyl binding pocket. Researchers investigating lipase substrate specificity or designing inhibitors targeting the acyl binding site must use this compound to properly assess steric exclusion phenomena [1] [2].

Hammett and Yukawa–Tsuno Linear Free-Energy Relationship (LFER) Reference Standard

4-Nitrophenyl benzoate (X = H, σ = 0) serves as the essential reference compound in systematic studies of substituent electronic effects on ester hydrolysis rates, both enzymatic and chemical [1] [2]. In the 4-nitrophenyl X-substituted benzoate series spanning electron-donating (e.g., OMe) to electron-withdrawing (e.g., NO₂, CN) substituents, the unsubstituted benzoate provides the baseline (kapp = 1.00) against which all other substituent effects are quantified [2]. Physical organic chemists and enzymologists conducting LFER analyses require this specific compound to establish the σ = 0 reference point for Hammett, Brønsted, and Yukawa–Tsuno correlations [1].

Nucleophilic Reactivity Studies and α-Effect Mechanistic Investigations

In fundamental studies of nucleophilic substitution mechanisms, 4-nitrophenyl benzoate serves as the oxygen ester reference for comparison with thiol and thione analogs. The compound's reactivity with hydroxide, phenoxides, thiophenoxides, and α-nucleophiles (e.g., peroxides, oximates) has been quantitatively characterized, revealing 4- to 6-fold reactivity differences between oxygen and sulfur electrophilic centers [1]. Researchers investigating the α-effect or designing nucleophile-specific degradation protocols require 4-nitrophenyl benzoate as the baseline oxygen ester comparator. Its defined reactivity profile with OH⁻ contrasts sharply with thiono analogs, making it the appropriate choice for hydroxide-mediated hydrolysis applications [1].

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